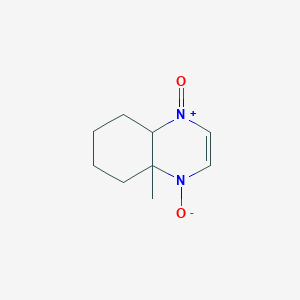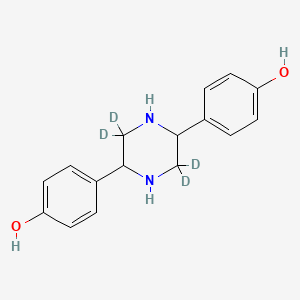
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as oxido and tetrahydro groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide shares similarities with other quinoxaline derivatives.
- Compounds such as 2,3-dimethylquinoxaline and 2,3-diphenylquinoxaline have similar structures but differ in their functional groups and properties.
Uniqueness
- The presence of multiple functional groups in this compound makes it unique.
- Its specific structure may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
152860-40-7 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.223 |
Nombre IUPAC |
4a-methyl-4-oxido-6,7,8,8a-tetrahydro-5H-quinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-9-5-3-2-4-8(9)10(12)6-7-11(9)13/h6-8H,2-5H2,1H3 |
Clave InChI |
CHXHDFJLCDUCRO-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1[N+](=O)C=CN2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














